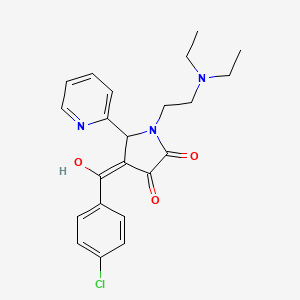

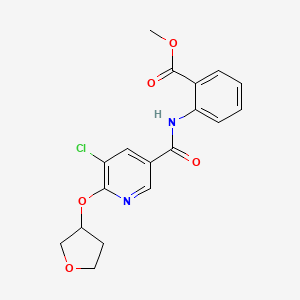

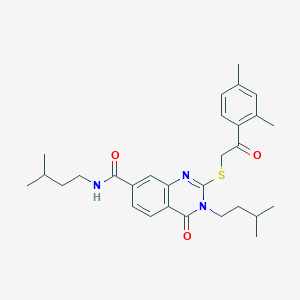

2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxadiazoles, including 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. These structures have been extensively studied due to their diverse biological activities and applications in medicinal chemistry (Verma et al., 2019).

Synthesis Analysis

The synthesis of oxadiazole derivatives, including methods for 1,3,4-oxadiazoles, involves various strategies such as cyclodehydration of hydrazides and the use of amidoximes and acylating agents. These methods have been developed to enhance the efficiency and yield of these compounds for further applications (Gour et al., 2023).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring that facilitates binding with various enzymes and receptors in biological systems. This unique structural feature enables effective interactions through hydrogen bonding and other weak interactions, contributing to their wide range of bioactivities (Wang et al., 2022).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including interactions with redox mediators and potential for halogenation when exposed to free chlorine. These reactions can modify their biological activity and stability, making them subjects of interest for further chemical modifications (Haman et al., 2015).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and stability, are crucial for their pharmacokinetic profiles and applications in drug development. These properties are influenced by the specific structure and substituents present in the oxadiazole ring (Kumar et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity towards various functional groups and the potential for modification through synthetic chemistry, make oxadiazole derivatives versatile scaffolds in medicinal chemistry. Their ability to interact with biological targets is largely dependent on these chemical properties, which can be tailored to enhance their therapeutic potential (Rana et al., 2020).

科学的研究の応用

Synthesis and Biological Activity of Related Compounds : Compounds related to your query compound have been synthesized and assessed for their biological activities. For example, Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition activities (Bekircan, Ülker, & Menteşe, 2015).

Potential Anticancer Applications : Several studies have explored the anticancer potential of oxadiazole derivatives. Altıntop et al. (2018) synthesized new 1,3,4-oxadiazole derivatives and investigated their cytotoxic effects on various cancer cell lines, demonstrating significant anticancer properties (Altıntop, Sever, Çiftçi, Turan-Zitouni, Kaplancıklı, & Özdemir, 2018).

Antimicrobial and Antifungal Effects : Research has also been conducted on the antimicrobial and antifungal properties of oxadiazole derivatives. Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, evaluating their in vitro antimicrobial activity against various bacteria and fungi, with some compounds showing significant inhibitory activity (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).

In Vitro and In Silico Evaluation of Anticancer Activity : Sever et al. (2020) conducted an in vitro and in silico evaluation of new indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors, demonstrating their potential as anticancer agents (Sever, Altıntop, Özdemir, Çiftçi, Ellakwa, Tateishi, Radwan, Ibrahim, Otsuka, Fujita, Ciftci, & Ali, 2020).

Synthesis and Antibacterial Activity : Tien et al. (2016) synthesized derivatives of 2-Methylbenzimidazole containing 1,3,4-Oxadiazole and evaluated their antibacterial activity, contributing to the understanding of the antimicrobial potential of these compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

特性

IUPAC Name |

2-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S.C2H2O4/c1-12-11-28-19(20-12)22-17(25)10-24-8-14(9-24)18-21-16(23-27-18)7-13-5-3-4-6-15(13)26-2;3-1(4)2(5)6/h3-6,11,14H,7-10H2,1-2H3,(H,20,22,25);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFZXFOBJCPQFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)

![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)

![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)